2-(Acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
2-(Acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Brand Name:
Vulcanchem
CAS No.:
313662-54-3
VCID:
VC0350172
InChI:
InChI=1S/C10H12N2O2S/c1-5(13)12-10-8(9(11)14)6-3-2-4-7(6)15-10/h2-4H2,1H3,(H2,11,14)(H,12,13)
SMILES:
CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)N
Molecular Formula:
C10H12N2O2S
Molecular Weight:
224.28g/mol
2-(Acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.: 313662-54-3
Main Products
VCID: VC0350172
Molecular Formula: C10H12N2O2S
Molecular Weight: 224.28g/mol
CAS No. | 313662-54-3 |
---|---|
Product Name | 2-(Acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Molecular Formula | C10H12N2O2S |
Molecular Weight | 224.28g/mol |
IUPAC Name | 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Standard InChI | InChI=1S/C10H12N2O2S/c1-5(13)12-10-8(9(11)14)6-3-2-4-7(6)15-10/h2-4H2,1H3,(H2,11,14)(H,12,13) |
Standard InChIKey | WLIOVNAQJQWQTI-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
Canonical SMILES | CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
PubChem Compound | 3153446 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume